1-Benzoylazetidine-3-carboxylic acid
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Overview
Description
1-Benzoylazetidine-3-carboxylic acid is a potent sphingosine-1-phosphate-1 receptor agonist, with potential application as an immunosuppressant in organ transplantation or for the treatment of autoimmune diseases .
Synthesis Analysis
The synthesis of 1-Benzoylazetidine-3-carboxylic acid involves metabolic activation and major protein target of a 1-benzyl-3-carboxyazetidine sphingosine-1-phosphate-1 receptor agonist . It undergoes metabolism to several reactive intermediates . The formation of this adduct was not inhibited when rats were pretreated with 1-aminobenzotriazole, indicating that P450 enzymes were not involved in the metabolic activation of MRL-A .Molecular Structure Analysis
The molecular formula of 1-Benzoylazetidine-3-carboxylic acid is C11H13NO2 . Its average mass is 191.226 Da and its monoisotopic mass is 191.094635 Da .Chemical Reactions Analysis
When administered orally to rats, radiolabeled MRL-A was found to undergo metabolism to several reactive intermediates . MRL-A irreversibly modified liver and kidney proteins in vivo, in a dose- and time-dependent manner .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzoylazetidine-3-carboxylic acid include a density of 1.3±0.1 g/cm3, boiling point of 327.5±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and enthalpy of vaporization of 60.2±3.0 kJ/mol .Scientific Research Applications
Synthesis and Structural Modification
1-Benzoylazetidine-3-carboxylic acid and its derivatives play a critical role in the synthesis of complex molecules. For instance, it serves as a precursor in the synthesis of polysubstituted amino acids through the ring opening of methyl 2-alkyl-3-(alkyl/aryl)-1-benzoylaziridine-2-carboxylates, highlighting its versatility in the preparation of amino acid derivatives with potential biological activities (Papa & Tomasini, 2000). Additionally, it has been implicated in the creation of coordination polymers with zinc salts, demonstrating its utility in forming complex inorganic-organic hybrid structures with potential applications in materials science and catalysis (Gelinsky, Vogler, & Vahrenkamp, 2002).
Molecular Docking and Biological Activities
Research on benzofuran-carboxylic acids derivatives, closely related to 1-Benzoylazetidine-3-carboxylic acid, has shown their significance in structural optimization and molecular docking analysis. These studies have identified potential inhibitor effects against cancer and microbial diseases, suggesting that derivatives of 1-Benzoylazetidine-3-carboxylic acid could have promising biological applications (Sagaama et al., 2020).
Catalysis and Reaction Mechanisms
The molecule has been involved in studies focusing on catalytic reactions, such as the PdII-mediated cascade carboxylative annulation, which forms complex organic structures. This showcases its utility in facilitating efficient synthesis routes for organic compounds with intricate architectures (Liao et al., 2005). Moreover, its involvement in photochemical reactions with basic amino acids indicates its reactivity under light irradiation, offering insights into its photophysical properties and potential applications in photo-initiated chemical processes (Suzuki, Shinoda, Osanai, & Isozaki, 2013).
Future Directions
properties
IUPAC Name |
1-benzoylazetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHNHJCFPFOSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538626 |
Source
|
Record name | 1-Benzoylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylazetidine-3-carboxylic acid | |
CAS RN |
97639-63-9 |
Source
|
Record name | 1-Benzoylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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